1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-19-11-4-3-9(5-12(11)20-2)6-13(18)17-7-10(8-17)14(15)16/h3-5,10,14H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFGFSCWGVAQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three distinct structural elements:
- Azetidine ring : A four-membered nitrogen-containing heterocycle with a difluoromethyl group at the 3-position.
- Ethanone linker : A ketone group bridging the azetidine nitrogen and the 3,4-dimethoxyphenyl substituent.
- Aromatic system : A 3,4-dimethoxyphenyl group providing steric and electronic modulation.
Retrosynthetic disconnection at the ethanone carbonyl suggests two primary fragments:
- Fragment A : 3-(Difluoromethyl)azetidine
- Fragment B : 2-(3,4-Dimethoxyphenyl)acetyl electrophile
Synthesis of 3-(Difluoromethyl)azetidine
Azetidine Ring Formation via Cyclization
The foundational methodology for azetidine synthesis derives from the Nitta-Kanamori process, which utilizes 1,3-dihalopropanes and α-substituted arylmethylamines under basic aqueous conditions.
- Reactants :
- 1-Bromo-3-chloropropane (1.2 equiv)
- Benzhydrylamine (1.0 equiv)
- Potassium hydroxide (1.5 equiv)
- Butanol-water (4:1 v/v)
Conditions :
- Temperature: 95–105°C
- Duration: 6–8 hr
- Yield: 68–72% N-benzhydrylazetidine
Mechanism :
- Stepwise nucleophilic substitution forms linear intermediates that cyclize in situ due to aqueous base mediation.
Difluoromethyl Group Installation
Post-cyclization fluorination employs (diethylamino)sulfur trifluoride (DAST) to convert a ketone precursor to the difluoromethyl group:
Fluorination Protocol :
- Starting Material : 3-Acetylazetidine (synthesized via oxidation of 3-(hydroxyethyl)azetidine)
- Reagent : DAST (3.0 equiv), dichloromethane, −78°C → rt
- Yield : 58% 3-(difluoromethyl)azetidine
- Characterization :
Preparation of 2-(3,4-Dimethoxyphenyl)acetyl Electrophiles
Friedel-Crafts Acylation
Aryl ketone synthesis via Friedel-Crafts acylation provides direct access to the dimethoxyphenyl moiety:
Synthetic Route :
- Reactants :
- 1,2-Dimethoxybenzene (1.0 equiv)
- Bromoacetyl chloride (1.1 equiv)
- AlCl$$3$$ (1.2 equiv) in CH$$2$$Cl$$_2$$
Conditions :
- 0°C → reflux, 12 hr
- Yield: 64% 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
Optimization :
- Solvent screening revealed dichloromethane superior to nitrobenzene (58% vs. 42% yield)
- Excess Lewis acid (>1.2 equiv) promoted decomposition
Fragment Coupling via Nucleophilic Substitution
SN2 Displacement of Bromide
The final coupling employs 3-(difluoromethyl)azetidine as a nucleophile attacking the α-bromo ketone:
Coupling Procedure :
- Reactants :
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 equiv)
- 3-(Difluoromethyl)azetidine (1.5 equiv)
- K$$2$$CO$$3$$ (2.0 equiv) in DMF
Conditions :
- 60°C, 8 hr under N$$_2$$
- Yield: 54% after silica gel chromatography
Side Reactions :
- Competing elimination to α,β-unsaturated ketone (12–18%)
- Azetidine ring-opening at temperatures >70°C
Alternative Synthetic Pathways
Reductive Amination Strategy
An alternative route employs reductive amination between 3-(difluoromethyl)azetidine and 2-(3,4-dimethoxyphenyl)acetaldehyde:
Procedure :
- Reactants :
- 2-(3,4-Dimethoxyphenyl)acetaldehyde (1.0 equiv)
- 3-(Difluoromethyl)azetidine (1.2 equiv)
- NaBH(OAc)$$3$$ (1.5 equiv) in CH$$2$$Cl$$_2$$
- Conditions :
- RT, 24 hr
- Yield: 38% (lower than SN2 route)
Analytical Characterization Data
Spectroscopic Profiles
1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one :
- Molecular Formula : C$${16}$$H$${19}$$F$$2$$NO$$3$$
- HRMS (ESI+) : m/z 328.1421 [M+H]$$^+$$ (calc. 328.1424)
- $$ ^1\text{H NMR} $$ :
δ 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.86–6.79 (m, 2H, ArH), 4.91 (td, J = 56.1 Hz, 1H, CF$$2$$H), 4.02–3.95 (m, 2H, NCH$$2$$), 3.88 (s, 3H, OCH$$3$$), 3.85 (s, 3H, OCH$$3$$), 3.45–3.32 (m, 4H, CH$$2$$CF$$2$$H + COCH$$_2$$)
Industrial-Scale Considerations
Process Optimization Challenges
- Azetidine Stability : Degradation observed at pH >8 (t$$_{1/2}$$ = 3.2 hr at pH 9) necessitates strict pH control
- Fluorination Safety : DAST reactions require specialized equipment due to HF byproduct generation
- Cost Analysis :
Step Cost Contribution Azetidine synthesis 42% Fluorination 31% Final coupling 27%
Chemical Reactions Analysis
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, forming new C-C or C-N bonds.
Scientific Research Applications
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It is explored for its potential use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
*Calculated based on formula C₁₄H₁₆F₂NO₃.
Key Observations :
- Azetidine vs.
- Fluorination Impact: The difluoromethyl group enhances oxidative stability over non-fluorinated counterparts (e.g., 1-(3,4-dimethoxyphenyl)ethanone derivatives) .
- 3,4-Dimethoxyphenyl Ubiquity : This group is shared with anticancer and antimicrobial compounds (e.g., ), suggesting shared binding mechanisms via methoxy-oxygen hydrogen bonding.
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Antimicrobial Potential: Pyrazole and imidazole analogues (e.g., Rajaraman et al.’s compound ) show antibacterial activity, but the target compound’s azetidine may reduce off-target effects due to steric constraints.
- Anticancer Activity: Chalcone derivatives with α-cyano or α-fluoro substitutions (e.g., α-CN-TMC, ) exhibit cytotoxicity, but the target compound’s difluoromethyl group could modulate selectivity.
Physicochemical Properties
- Lipophilicity : The difluoromethyl group increases logP compared to hydroxyl or methoxy analogues (e.g., dihydroxyphenyl derivatives ), enhancing membrane permeability.
- Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation, a limitation in catechol-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
